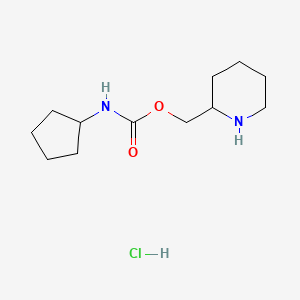

piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

piperidin-2-ylmethyl N-cyclopentylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c15-12(14-10-5-1-2-6-10)16-9-11-7-3-4-8-13-11;/h10-11,13H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLSXORPABUVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)OCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Strategy

The compound piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride consists of a piperidin-2-ylmethyl moiety linked to an N-cyclopentylcarbamate group, with the overall molecule existing as a hydrochloride salt. Its synthesis can be approached by:

Synthesis of the piperidin-2-ylmethyl intermediate : This involves preparing the piperidine ring substituted at the 2-position with a methyl group, typically through reduction of 2-piperidone derivatives or via alkylation strategies.

Formation of the carbamate linkage : The carbamate group (N-cyclopentylcarbamate) can be introduced by reacting the piperidin-2-ylmethyl amine with cyclopentyl chloroformate or cyclopentyl isocyanate under controlled conditions.

Formation of the hydrochloride salt : The free base is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Detailed Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of piperidin-2-ylmethyl amine | Reduction of 2-piperidone with LiAlH4 or NaBH4 | High yield, selective reduction of carbonyl to methylene |

| 2 | Carbamate formation | Reaction of piperidin-2-ylmethyl amine with cyclopentyl chloroformate or cyclopentyl isocyanate in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) | Controlled temperature (0-25 °C) to avoid side reactions |

| 3 | Hydrochloride salt formation | Treatment of carbamate intermediate with HCl gas or HCl in ether | Formation of stable hydrochloride salt |

Representative Reaction Scheme

$$

\text{2-piperidone} \xrightarrow[\text{LiAlH}_4]{\text{ether}} \text{piperidin-2-ylmethyl amine}

$$

$$

\text{piperidin-2-ylmethyl amine} + \text{cyclopentyl chloroformate} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{piperidin-2-ylmethyl N-cyclopentylcarbamate}

$$

$$

\text{piperidin-2-ylmethyl N-cyclopentylcarbamate} + \text{HCl} \rightarrow \text{piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride}

$$

Research Findings and Methodological Considerations

Reduction of piperidones : The use of lithium aluminum hydride is well-documented for converting 2-piperidones to the corresponding piperidin-2-ylmethyl amines with high efficiency and selectivity.

Carbamate synthesis : Carbamates are commonly synthesized by reacting amines with chloroformates or isocyanates. Cyclopentyl chloroformate is preferred for controlled reactivity and ease of handling, with triethylamine acting as a base to scavenge HCl generated during the reaction.

Hydrochloride salt formation : Conversion to the hydrochloride salt improves the compound's crystallinity and water solubility, facilitating purification and handling.

Purity and characterization : Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are essential to confirm the structure and purity of intermediates and final product.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Reduction agent | LiAlH4 (1.2 eq) | High yield (>85%), selective reduction |

| Solvent for reduction | Ether or THF | Anhydrous conditions required |

| Carbamate formation reagent | Cyclopentyl chloroformate (1.1 eq) | Efficient carbamate formation |

| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |

| Solvent for carbamate | Dichloromethane (DCM) | Inert, good solubility |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Salt formation | HCl gas or HCl in ether | Produces stable hydrochloride salt |

| Purification | Recrystallization from suitable solvents | High purity, suitable for pharmaceutical use |

Analyse Chemischer Reaktionen

Types of Reactions

Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-2-one derivatives, while reduction can produce piperidin-2-ylmethyl amine derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride is utilized as a building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions may be performed with lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can occur at the piperidine ring or carbamate group.

These reactions are fundamental for developing new compounds with desired properties.

Biological Studies

Research into the biological activity of this compound suggests it interacts with various biological targets, including receptors and enzymes. Key areas of investigation include:

- Mechanism of Action : The compound may modulate physiological processes by binding to specific molecular targets, influencing receptor activity and enzyme function.

- Therapeutic Potential : Ongoing studies are evaluating its efficacy in treating specific diseases, particularly cancer and other conditions where modulation of cellular processes is beneficial.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its structural features may confer unique pharmacological properties, making it a candidate for drug development:

- Antibacterial Properties : Some studies indicate that similar compounds exhibit antibacterial effects, suggesting potential applications in treating infections.

- Cancer Therapy : Research is ongoing to determine its effectiveness against cancer cell lines, particularly those associated with acute leukemia.

Study 1: Biological Interaction Studies

Research has indicated that piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride may influence specific signaling pathways within cells. Preliminary findings suggest that it could modulate interactions between proteins involved in critical cellular processes.

Study 2: Drug Development

A study focused on modifying the piperidine ring structure to enhance binding affinity to target proteins has shown promising results. Variants of this compound have demonstrated improved potency against specific cancer cell lines, indicating potential for further development as a therapeutic agent.

Study 3: Antibacterial Activity

Investigations into the antibacterial properties of related compounds have suggested that modifications to the carbamate group can significantly enhance efficacy against bacterial strains. This opens avenues for exploring piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride as a lead compound in antibiotic development.

Wirkmechanismus

The mechanism of action of piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride with analogous carbamate derivatives, focusing on molecular properties and substituent variations:

Structural and Functional Insights

- Cyclopentyl vs. Cyclohexyl Substitution : The cyclopentyl group in the target compound offers a balance between lipophilicity and steric bulk, whereas the cyclohexyl analog (CAS 1803588-41-1) may exhibit slower metabolic clearance due to its larger size .

- Morpholine Carboxylate : Replacing the cyclopentyl group with a morpholine ring (CAS 1803598-62-0) introduces hydrogen-bonding capacity, enhancing aqueous solubility—a critical factor for CNS-targeting drugs .

Pharmacological Context (Indirect Comparisons)

While direct activity data for the target compound are lacking, structurally related enkephalin analogs with piperidin-2-ylmethyl groups (e.g., ligands 16–18 in ) demonstrate potent μ/δ opioid receptor binding (0.2–1.2 nM) and agonist activity in vitro . These hybrid molecules combine carbamate-like moieties with peptide chains, suggesting that the piperidin-2-ylmethyl group itself may contribute to receptor interactions. However, the absence of peptide components in the target compound likely limits direct extrapolation of these results.

Biologische Aktivität

Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride has a molecular formula of C_{12}H_{20}ClN_{2}O_{2} and a molecular weight of approximately 222.32 g/mol. The compound features a piperidine ring, a cyclopentyl group, and a carbamate functional group, which contribute to its solubility and stability in biological systems.

Biological Activity Overview

Research indicates that piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride interacts with various biological targets, including receptors and enzymes. These interactions can modulate physiological processes, suggesting potential therapeutic applications in treating diseases. Preliminary studies have shown that the compound may influence specific signaling pathways, although further mechanistic studies are required to fully understand its effects.

The exact mechanism by which piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride exerts its biological effects remains under investigation. However, it is hypothesized that the compound's structural components allow it to bind selectively to certain receptors or enzymes, leading to alterations in cellular signaling pathways. Interaction studies are vital for elucidating these mechanisms and determining the compound's efficacy and safety profile .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride. The following table summarizes key characteristics of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperidin-4-ylmethyl N-cyclohexylcarbamate | Contains a cyclohexyl group instead of cyclopentyl | Potentially different biological activities due to structural variation |

| N-Methylpiperidin-2-ylmethyl carbamate | Methyl group substitution on piperidine | May exhibit altered pharmacokinetic properties |

| Cyclopropylpiperidin-2-ylmethyl carbamate | Incorporates a cyclopropyl moiety | Unique steric effects influencing binding affinities |

This comparative analysis highlights how variations in structure can lead to differences in biological activity among piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing context for the potential applications of piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride:

- Inhibition of MALT1 Activity : A study demonstrated that compounds similar to piperidin derivatives exhibited significant inhibition of MALT1 activity, which is crucial for certain cancer pathways. Compounds showed single-digit micromolar inhibition without cytotoxic effects on cells, indicating their therapeutic potential .

- Antimicrobial Activity : Research on related piperidine-based compounds indicated their effectiveness against various microbial strains, including C. auris. Derivatives showed promising minimum inhibitory concentrations (MICs) and fungicidal behavior, suggesting that modifications in the piperidine structure could enhance antimicrobial properties .

- Tuberculostatic Activity : Piperidine derivatives were evaluated for their activity against M. tuberculosis. Some compounds exhibited strong inhibitory effects with MIC values significantly lower than standard treatments, indicating their potential as antituberculosis agents .

Q & A

Q. Table 1: Representative Synthesis Yields

| Compound | Yield (%) | Purity (HPLC) | Key Intermediates |

|---|---|---|---|

| 13 | 63 | >95% | Enkephalin peptide |

| 14 | 57 | >95% | Enkephalin peptide |

| 15 | 55 | >95% | Enkephalin peptide |

| Data from |

Which in vitro assays are suitable for assessing μ/δ opioid receptor binding affinity?

Level : Basic

Answer :

- Radioligand Binding Assays : Use CHO or HEK cells stably expressing human δ (hDOR) or rat μ (rMOR) opioid receptors. Competitive displacement of [³H]-DAMGO (μ) or [³H]-DPDPE (δ) is measured .

- Functional Assays :

- MVD (Mouse Vas Deferens) : Evaluates δ receptor agonism via electrically induced contractions .

- GPI (Guinea Pig Ileum) : Measures μ receptor activity .

Q. Table 2: Binding Affinity Ranges

| Receptor | Ki (nM) | Ligand Example |

|---|---|---|

| μ | 0.6–0.9 | Ligand 17 |

| δ | 0.2–1.2 | Ligand 17 |

| Data from |

How can researchers resolve discrepancies between high in vitro binding affinity and low in vivo analgesic efficacy?

Level : Advanced

Answer :

Discrepancies may arise due to:

- Pharmacokinetics : Poor metabolic stability or BBB penetration. Mitigate via structural modifications (e.g., fluorine substitution) or prodrug strategies .

- Experimental Design :

- Use intrathecal administration (e.g., spinal catheter in rats) to bypass peripheral metabolism .

- Optimize dosing regimens (e.g., multiple doses vs. single bolus) .

- Receptor Density : In vitro assays use overexpressed receptors; adjust in vivo models to reflect endogenous expression .

Q. Methodological Steps :

Conduct metabolic stability assays (e.g., liver microsomes).

Evaluate CNS penetration via in situ brain perfusion .

Compare agonist efficacy across in vitro (cAMP inhibition) and in vivo (tail-flick test) models .

What strategies improve the metabolic stability of piperidin-2-ylmethyl derivatives?

Level : Advanced

Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce cytochrome P450 oxidation .

- Replace labile esters with amides or carbamates .

- Prodrug Design : Mask polar groups (e.g., hydroxyls) with cleavable moieties (e.g., acetyl) .

- In Silico Optimization : Use QSAR models to predict metabolic hotspots .

What analytical techniques confirm the purity of synthesized compounds?

Level : Basic

Answer :

- RP-HPLC : Vydac C18 column, 10 μm, 1 mL/min flow, 10–90% acetonitrile gradient .

- 1H NMR : Confirm absence of residual solvents (e.g., DMSO at 2.5 ppm) .

- ESI-MS : Validate molecular ions (e.g., [M+H]⁺) .

How to design experiments to evaluate blood-brain barrier penetration?

Level : Advanced

Answer :

- In Vitro Models :

- MDCK-MDR1 monolayer assays to measure permeability and efflux ratios .

- In Vivo Methods :

- Microdialysis : Quantify unbound drug in brain extracellular fluid .

- Autoradiography : Use radiolabeled compounds in rodents .

What animal models are appropriate for preclinical evaluation?

Level : Basic

Answer :

- Acute Pain : Sprague-Dawley rats with thermal paw withdrawal (Hargreaves test) .

- Neuropathic Pain : Chronic constriction injury (CCI) model .

- Ethical Compliance : Follow NIH guidelines for analgesia and euthanasia .

How to address batch-to-batch variability in pharmacological activity?

Level : Advanced

Answer :

- Standardize Synthesis : Control reaction temperature (±2°C) and reagent stoichiometry .

- QC Protocols :

What computational methods predict structure-activity relationships (SAR)?

Level : Advanced

Answer :

- Molecular Docking : Use AutoDock Vina with μ/δ receptor crystal structures (PDB: 4DKL, 6DDF) .

- QSAR Models : Train on datasets with >50 analogs using descriptors like logP, polar surface area .

How to optimize carbamate bond formation yields?

Level : Basic

Answer :

- Reagent Ratios : Use 1.2 equivalents of carbamoyl chloride to amine .

- Solvent : Anhydrous DMF or acetonitrile at 0–4°C to minimize hydrolysis .

- Catalysis : Add DMAP (4-dimethylaminopyridine) for accelerated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.